molecular formula C7H4BrClN2 B1370714 7-Bromo-5-chloro-1H-indazole CAS No. 875305-86-5

7-Bromo-5-chloro-1H-indazole

Katalognummer: B1370714
CAS-Nummer: 875305-86-5
Molekulargewicht: 231.48 g/mol
InChI-Schlüssel: CTXAUTRSBNWONT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 5th positions, respectively. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–N bonds in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine atoms at positions 7 and 5, respectively, undergo nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProducts FormedReference
Bromine Substitution Sodium methoxide (NaOMe), K₂CO₃, polar aprotic solvents (e.g., DMF)7-Methoxy-5-chloro-1H-indazole
Chlorine Substitution Amines (e.g., NH₃), Cu catalyst, 60–80°C5-Amino-7-bromo-1H-indazole

Key findings:

  • Bromine exhibits higher reactivity than chlorine due to its larger atomic size and weaker bond strength.

  • Substitution at position 7 is favored in polar aprotic solvents, while position 5 requires elevated temperatures .

Oxidation and Reduction Reactions

The compound participates in redox reactions, primarily targeting halogens or the indazole core:

ProcessReagents/ConditionsOutcomeReference
Bromine Reduction Tributyltin hydride (Bu₃SnH), AIBN initiator5-Chloro-1H-indazole
Ring Oxidation KMnO₄, acidic conditionsIndazole-1-oxide derivatives
  • Reduction of bromine to hydrogen is quantitative under radical conditions (e.g., Bu₃SnH/AIBN).

  • Oxidation of the pyrazole ring modifies electronic properties, enhancing solubility in polar media .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic structures:

Reaction TypeReagents/ConditionsProducts FormedReference
Cu-Catalyzed Cyclization Cu(OAc)₂, DMSO, 100°CFused indazole-pyridine derivatives
Pd-Mediated Cross-Coupling Pd(PPh₃)₄, arylboronic acidsBiaryl-indazole hybrids
  • Cyclization with Cu(OAc)₂ yields tricyclic compounds with potential kinase inhibitory activity.

  • Suzuki-Miyaura coupling introduces aryl groups at position 7, expanding structural diversity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich indazole ring undergoes EAS at unsubstituted positions:

Reaction TypeReagents/ConditionsProducts FormedReference
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-7-bromo-5-chloro-1H-indazole
Sulfonation H₂SO₄, SO₃, 50°CIndazole sulfonic acid derivatives
  • Nitration occurs preferentially at position 3 due to steric and electronic directing effects .

  • Sulfonation enhances water solubility, facilitating biochemical applications .

Functional Group Interconversion

The compound’s halogens enable transformations into other functional groups:

Reaction TypeReagents/ConditionsProducts FormedReference
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl halides7-Aryl-5-chloro-1H-indazole
Halogen Exchange KI, CuI, DMF, 120°C7-Iodo-5-chloro-1H-indazole
  • Halogen exchange (bromine to iodine) improves reactivity in cross-coupling reactions .

  • Amination introduces pharmacologically relevant aryl groups .

Stability Under Reaction Conditions

Experimental studies highlight its robustness:

ConditionOutcomeReference
Acidic (pH < 3)Stable for 24 hrs at 25°C; decomposition at >80°C
Basic (pH > 10)Gradual hydrolysis of halogens over 48 hrs

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals unique features:

CompoundKey Reactivity DifferencesReference
5-Bromo-7-chloro-1H-indazoleLower electrophilicity at position 5
7-Bromo-1H-indazoleFaster substitution due to absence of Cl

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Bromo-5-chloro-1H-indazole serves as a versatile intermediate for synthesizing more complex organic molecules. It is utilized in various organic reactions, including substitutions and oxidations, leading to derivatives with enhanced properties .

Biology

This compound has shown potential as:

  • Anticancer Agent : It interacts with key kinases (e.g., CHK1 and CHK2), disrupting cell cycle regulation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Agent : By inhibiting cyclooxygenase-2 (COX-2), it reduces the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
  • Antiviral Activity : Research indicates that indazole derivatives may possess antiviral properties, particularly against HIV .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications:

  • Selective Inhibitor : It acts as a selective inhibitor of phosphoinositide 3-kinase δ, which is relevant for treating respiratory diseases.
  • Drug Development : The compound is being explored in the development of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation. The compound's mechanism involved modulating key signaling pathways associated with cell survival and death .

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that this compound significantly reduced the expression of inflammatory markers in macrophages. By inhibiting COX-2 activity, it diminished the production of tumor necrosis factor-alpha (TNF-α), highlighting its potential for treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 7-Bromo-5-chloro-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

7-Bromo-5-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in pharmaceuticals, particularly in cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and proteins:

  • Kinase Inhibition : The compound has been shown to inhibit checkpoint kinases CHK1 and CHK2, which play critical roles in cell cycle regulation. By disrupting these kinases, this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
  • COX-2 Inhibition : It acts as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This inhibition suggests potential applications in treating inflammatory diseases.

Biochemical Pathways

The compound influences several key biochemical pathways:

Pathway Effect
Cell CycleInhibition of CHK1 and CHK2 leading to apoptosis
Inflammatory ResponseInhibition of COX-2 reducing inflammation
Metabolic PathwaysModulation of cellular metabolism

The inhibition of CHK1 and CHK2 disrupts the normal cell cycle, leading to cell death in cancerous tissues. Additionally, its anti-inflammatory properties are significant for conditions characterized by excessive inflammation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Molecular Weight : Approximately 231.47 g/mol.
  • LogP : Indicates good lipophilicity, suggesting adequate absorption and bioavailability.

These properties enhance its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via caspase activation.
  • Anti-inflammatory Effects : Experimental models showed that treatment with this compound reduced inflammation markers in animal models of arthritis. The reduction in PGE2 levels correlates with decreased swelling and pain.
  • Antibacterial Properties : Research indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Dosage Effects in Animal Models

The effects of this compound vary with dosage:

  • Low Doses : Significant anti-inflammatory and anticancer effects with minimal toxicity observed.
  • Higher Doses : Increased efficacy but also a rise in side effects, necessitating careful dosage optimization in therapeutic applications.

Eigenschaften

IUPAC Name

7-bromo-5-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXAUTRSBNWONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650389
Record name 7-Bromo-5-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875305-86-5
Record name 7-Bromo-5-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875305-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.20 g (10 mmol) of 2-bromo-4-chloro-6-methyl aniline were dissolved in 125 ml acetic acid. 0.69 g (10 mmol) of sodium nitrite dissolved in 2 ml water were added dropwise. The reaction mixture was stirred at rt for 4 h. Acetic acid was evaporated and the residue dissolved in EtOAc. The organic layer was washed with water, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was several times evaporated with heptane to yield 2.04 g (88%) of 7-bromo-5-chloro-1H-indazol as a light brown solid. 1H NMR (DMSO-d6, 300 MHz): δ 8.23 (s, 1H), 7.91 (s, 1H), 7.67 (s, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromo-4-chloro-6-methylaniline (13.2 g, 59.90 mmol) was suspended in 24% hydrochloric acid (40 mL). The stirred mixture was cooled to 0° C. and treated with sodium nitrite (4.54 g, 65.90 mmol) in water (10 mL), dropwise over 30 min. The mixture was then buffered to ca. pH 5 with sodium acetate. This mixture was kept at 0° C. and added in portions to a stirred solution of 2-methyl-2-propanethiol (6.8 mL, 59.9 mmol) in ethanol (40 mL) at 0° C. over 30 min. After the addition, the mixture was stirred at 0° C. for 30 min then transferred to crushed ice, and extracted with ethyl acetate (2×). The organics were pooled together, washed with brine (2×), dried over sodium sulfate, filtered, and concentrated. The resulting residue was dissolved in dimethyl sulfoxide (50 mL) and transferred to a solution of potassium tert-butoxide (53.7 g, 479 mmol) in dimethyl sulfoxide (200 mL) at 0° C. via cannula. The ice-bath was removed and stirring continued for 30 min. The reaction was then poured into a mixture of crushed ice (400 mL) and 10% hydrochloric acid (200 mL) to give a precipitate which was collected by filtration. The resulting solid was triturated with hexanes to afford 7.5 g (54%) as a brown powder. 1H-NMR (CDCl3, 300 MHz) δ 7.97 (s, 1H), 7.60 (s, 1H), 7.44 (s, 1H). Mass spec.: 232.90 (MH)+.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.8 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
53.7 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-chloro-1H-indazole
Reactant of Route 2
7-Bromo-5-chloro-1H-indazole
Reactant of Route 3
Reactant of Route 3
7-Bromo-5-chloro-1H-indazole
Reactant of Route 4
Reactant of Route 4
7-Bromo-5-chloro-1H-indazole
Reactant of Route 5
Reactant of Route 5
7-Bromo-5-chloro-1H-indazole
Reactant of Route 6
7-Bromo-5-chloro-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.